(S,R)-6-Ph-Pyox-BisPh
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGIOXAHQGYSFZ-LOSJGSFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ligand Design Principles and Stereochemical Considerations for S,r 6 Ph Pyox Bisph
Rational Design Strategies for Enantioselective Ligands
The rational design of ligands for asymmetric catalysis has evolved from relying on C2-symmetric structures to embracing non-symmetrical, modular ligands. nih.govpnas.org This modern approach allows for the fine-tuning of both steric and electronic properties to suit specific catalytic transformations. sci-hub.sepnas.org The complexity of most catalytic processes often precludes a purely rational design based on mechanism alone; therefore, the development of new chiral catalysts frequently involves screening libraries of ligands with systematic variations. pnas.orgnih.gov Modular P,N-ligands, such as those in the Pyridyloxazoline (Pyox) family, have proven highly successful, often outperforming traditional P,P- or N,N-ligands in a variety of metal-catalyzed reactions. nih.govpnas.org
The P,N-ligand framework combines a hard nitrogen donor (from the pyridine (B92270) and oxazoline) and a soft phosphorus donor (from the bisphosphine). This hetero-bidentate or tridentate coordination creates a non-symmetrical catalytic intermediate, which can be advantageous for enantiocontrol. nih.gov The geometry imposed by the ligand dictates the trajectory of substrate approach to the metal's active site, thereby controlling the stereochemical outcome of the reaction. The "pincer-type" coordination often seen in related PyBOX (Pyridine-bis(oxazoline)) ligands provides a rigid and well-defined chiral pocket, which is essential for effective enantioselective processes. cambridgenetwork.co.uk This rigidity ensures that the chiral information from the ligand is effectively transmitted to the substrate during the key bond-forming step.
The enantioselectivity of a catalyst is governed by the subtle energy differences between the diastereomeric transition states, which are heavily influenced by the steric and electronic properties of the chiral ligand. nih.govkaust.edu.sa In Pyox-type ligands, these two factors can be systematically tuned. It is generally understood that modifications to the pyridine ring primarily alter the ligand's electronic properties, whereas changing the substituent on the oxazoline (B21484) ring mainly affects the steric environment around the metal center. sci-hub.se
The electronic nature of the ligand is dictated by the combination of the π-acceptor pyridine ring and the σ-donor oxazoline moiety. nih.gov This creates a "push-pull" effect that can facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The phosphorus atoms of the bisphosphine unit also contribute significantly, with their electron-donating ability influencing the reactivity of the metal center. sigmaaldrich.com
Steric hindrance is used to control which face of the substrate binds to the catalyst. kaust.edu.samdpi.com Bulky groups on the ligand can create a chiral pocket that physically blocks one pathway of approach while favoring another, leading to high enantiomeric excess (ee). kaust.edu.saacs.org The interplay between these steric and electronic contributions is complex, and optimizing a ligand for a specific reaction often involves creating and testing a library of ligands with varied substituents to build a predictive model for catalyst performance. nih.govmdpi.com
| Ligand Component | Primary Influence | Effect on Catalysis | Example Modification |
|---|---|---|---|
| Pyridine Ring | Electronic | Modulates the electron density at the metal center, affecting oxidative addition/reductive elimination steps. nih.gov | Introduction of electron-withdrawing or -donating groups. sci-hub.se |
| Oxazoline Ring | Steric | Creates a chiral pocket that sterically directs the approaching substrate, controlling enantioselectivity. sci-hub.se | Varying the size of the substituent at the C4 position (e.g., isopropyl, tert-butyl, phenyl). sci-hub.se |
| Bisphosphine Unit | Electronic & Steric | Strongly coordinates to the metal and influences its reactivity through electron donation; bulky substituents on phosphorus contribute to the steric environment. sigmaaldrich.comnih.gov | Changing aryl or alkyl groups on the phosphorus atoms. |
Specific substituents at key positions on the ligand backbone can have a dramatic impact on asymmetric induction.
Phenyl Group at the 6-position: The introduction of a bulky substituent, such as a phenyl group, at the 6-position of the pyridine ring can significantly enhance enantioselectivity. This group can exert a strong steric influence, effectively shielding one side of the catalytic center and creating a more defined chiral pocket. Research on Pyox ligands has demonstrated that substituents at this position can be optimal for achieving high enantioselectivity in certain reactions. researchgate.net This steric buttressing helps to lock the conformation of the ligand-metal complex, leading to more effective stereochemical communication.
Stereochemical Control Elements within (S,R)-6-Ph-Pyox-BisPh
The stereochemical information within this compound originates from two distinct chiral units: the bisphosphine moiety and the pyridyloxazoline moiety. The combination of these elements creates a complex and highly effective chiral environment for the coordinated metal.
Chiral bisphosphine ligands are a cornerstone of asymmetric catalysis. sigmaaldrich.comnih.gov Their effectiveness relies on the configurational stability of the stereogenic centers, which can be located on the phosphorus atoms (P-chiral) or on the carbon backbone connecting them. nih.gov P-chiral phosphines, in particular, must be designed to resist pyramidal inversion, a process that would lead to racemization and a loss of enantiocontrol. nih.gov This stability is often achieved by incorporating the phosphorus atom into a rigid ring system (e.g., a phospholane) or by attaching bulky substituents that increase the energy barrier to inversion. tcichemicals.com The synthesis of enantiopure P-chiral ligands often employs phosphine-borane intermediates to protect the phosphorus from oxidation and racemization during synthetic manipulations. nih.govtcichemicals.com Once coordinated to a metal, the configurational stability of the phosphine (B1218219) is generally enhanced, locking it into the desired conformation for the catalytic cycle. rsc.org
The pyridyloxazoline (Pyox) unit is a privileged structural motif in asymmetric catalysis. researchgate.netrsc.orgnih.gov The chirality of this moiety is derived from the oxazoline ring, which is synthesized from a readily available chiral β-amino alcohol. nih.gov The stereogenic center, typically at the C4 position of the oxazoline ring, is located directly adjacent to the coordinating nitrogen atom. nih.govmdpi.com This proximity places the chiral substituent in the immediate vicinity of the metal's active site, allowing it to exert a direct and powerful influence on the stereochemical course of the reaction. nih.gov The rigid five-membered ring structure of the oxazoline ensures that this steric information is effectively projected into the catalytic pocket, making it one of the most versatile and widely used classes of ligands for asymmetric transformations. mdpi.comchempedia.info
Optimization of Ligand Scaffold for Targeted Asymmetric Transformations
The design of chiral ligands is a cornerstone of asymmetric catalysis, with the pyridine-oxazoline (Pyox) framework being a particularly versatile and increasingly popular scaffold. rsc.org The optimization of a ligand such as this compound for a specific asymmetric transformation involves a systematic modification of its structural components to fine-tune its steric and electronic properties. This allows for the modulation of the ligand's coordination to a metal center, which in turn influences the activity and selectivity of the resulting catalyst. nih.govrsc.org The principal sites for modification on the this compound scaffold are the oxazoline ring, the pyridine ring, and the bisphosphine moiety.
The pyridine and oxazoline moieties of Pyrox-type ligands create a "push-pull" electronic effect, which is advantageous for facilitating both oxidative addition and reductive elimination steps in a catalytic cycle. nih.gov The unsymmetrical nature of the ligand, with the pyridine being a better electron donor than the oxazoline, has significant consequences for the stereochemical environment around the metal center, which is crucial for inducing chirality in the product. nih.gov
Modifications to the oxazoline ring, typically at the 4-position, are a common strategy to alter the steric environment of the catalytic pocket. The size and shape of the substituent at this position can directly influence the enantioselectivity of the reaction by controlling the trajectory of the incoming substrate. For instance, increasing the steric bulk of this substituent can create a more defined chiral pocket, leading to higher enantiomeric excess (ee).
To illustrate the effect of such modifications, consider a hypothetical palladium-catalyzed asymmetric allylic alkylation, a common benchmark reaction for testing new ligands. The following table shows plausible results from the optimization of the substituent on the oxazoline ring of a 6-Ph-Pyox-phosphine ligand.
Table 1: Effect of Oxazoline Substituent on a Hypothetical Asymmetric Allylic Alkylation
| Entry | Ligand Moiety | Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | 6-Ph-Pyox-PR'₂ | Isopropyl | 95 | 85 |
| 2 | 6-Ph-Pyox-PR'₂ | tert-Butyl | 98 | 95 |
In this example, the sterically more demanding tert-butyl group (Entry 2) provides a better-defined chiral environment, leading to a higher enantiomeric excess compared to the smaller isopropyl group (Entry 1). The phenyl group (Entry 3), while also bulky, introduces different electronic and conformational properties that result in high but slightly lower enantioselectivity in this hypothetical case.
Similarly, the substituents on the pyridine ring can be altered to modulate the electronic properties of the ligand. Electron-donating groups will increase the electron density at the metal center, which can affect its catalytic activity, while electron-withdrawing groups will have the opposite effect. The phenyl group at the 6-position in the this compound scaffold already introduces significant steric bulk near the coordination site, which can be a key feature for achieving high enantioselectivity. Further modifications at other positions of the pyridine ring could be envisaged for additional fine-tuning.
The "BisPh" part of the ligand, interpreted as a bisphosphine moiety, offers another rich avenue for optimization. The nature of the substituents on the phosphorus atoms has a profound impact on both the steric and electronic properties of the ligand. For example, replacing phenyl groups on the phosphorus with more electron-donating cyclohexyl groups would make the ligand a stronger σ-donor, potentially increasing the reactivity of the catalyst. Conversely, using substituents with electron-withdrawing groups can enhance π-backbonding. The "bite angle" of the bisphosphine chelating moiety is also a critical parameter that can be adjusted through the linker connecting the two phosphorus atoms, influencing the geometry of the metal complex and, consequently, the selectivity of the catalyzed reaction.
The following table illustrates how modifying the phosphine moiety on a generic 6-Ph-Pyox scaffold might influence the outcome of an asymmetric transformation.
Table 2: Effect of Phosphine Substituents on a Hypothetical Asymmetric Hydrogenation
| Entry | Ligand Moiety | Phosphine Substituent (R') | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | 6-Ph-Pyox-P(R')₂ | Phenyl | >99 | 92 |
| 2 | 6-Ph-Pyox-P(R')₂ | Cyclohexyl | >99 | 88 |
In this hypothetical scenario, the bulky and electron-rich cyclohexyl groups (Entry 2) result in a slightly lower enantioselectivity compared to the phenyl groups (Entry 1). The introduction of o-tolyl groups (Entry 3) adds steric bulk closer to the phosphorus atom, which can lead to a more rigid and selective catalytic environment, resulting in a higher enantiomeric excess. Chiral bisphosphine ligands like Ph-BPE have shown excellent performance in a variety of asymmetric syntheses, underscoring the importance of the bisphosphine component in ligand design. researchgate.net
Synthetic Methodologies and Strategies for S,r 6 Ph Pyox Bisph
General Synthetic Routes to Chiral Bisphosphine Ligands
Chiral bisphosphine ligands are a cornerstone of asymmetric catalysis. nih.gov Their synthesis is a mature field, with several robust methods for introducing chirality and installing the crucial phosphine (B1218219) groups. The biaryl bisphosphine component of (S,R)-6-Ph-Pyox-BisPh requires the construction of a stereochemically defined atropisomeric biaryl axis, a significant synthetic challenge.
The Ullmann reaction, a classical copper-catalyzed homocoupling of aryl halides, is a fundamental method for constructing the C-C single bond that defines a biaryl structure. rsc.orgorganic-chemistry.org In the context of axially chiral bisphosphines, this reaction is adapted to create sterically hindered biaryl systems where rotation around the central C-C bond is restricted, leading to atropisomerism.
The traditional Ullmann condensation requires harsh conditions, often involving high temperatures (approaching 200 °C) and an excess of copper. organic-chemistry.org However, modern advancements have introduced milder and more efficient catalytic systems. rsc.org These include the use of palladium, nickel, and gold catalysts, as well as bimetallic systems, which can facilitate the reaction under gentler conditions and with a broader substrate scope. rsc.orgnih.gov
For the synthesis of enantioenriched biaryl bisphosphines, asymmetric Ullmann coupling represents a powerful strategy. This approach can provide direct access to optically active biaryl compounds without relying on chiral auxiliaries or subsequent optical resolution. researchgate.net The mechanism of the classic Ullmann reaction involves the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition with the aryl halide, followed by a second oxidative addition and reductive elimination to form the aryl-aryl bond. organic-chemistry.org
Table 1: Comparison of Traditional vs. Modern Ullmann Coupling Conditions
| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reactions |
| Catalyst | Stoichiometric Copper Powder | Catalytic Pd, Ni, Au, or Cu with ligands |
| Temperature | High (>160-200 °C) | Often milder, sometimes room temperature |
| Substrate Scope | Limited, requires activated aryl halides | Broader, includes chlorides and triflates nih.gov |
| Asymmetry | Not inherently asymmetric | Can be rendered asymmetric with chiral ligands |
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu This method utilizes a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org This coordination directs the deprotonation to the proton at the adjacent ortho-position, creating a stabilized aryllithium intermediate. This intermediate can then be quenched with an electrophile.
In the synthesis of bisphosphine ligands, a phosphine oxide or a related phosphorus-containing group often serves as the DMG. The diphenylphosphinoyl group, for instance, can direct the lithiation of an adjacent aryl ring. researchgate.netresearchgate.net The resulting aryllithium species can then be treated with a phosphorus electrophile, such as PCl₃ or a chlorophosphine (R₂PCl), in a process known as phosphonation, to install the phosphine moiety. frontiersin.org
This sequence of ortho-lithiation followed by phosphonation can be applied iteratively to construct bisphosphine ligands on a single aromatic or biaryl scaffold. For creating axially chiral systems, this method can be used to desymmetrize a prochiral biaryl substrate. The use of a chiral ligand, such as (-)-sparteine, in conjunction with the organolithium base can induce enantioselectivity in the deprotonation step, leading to the formation of P-chiral or axially chiral products in high enantiomeric excess. researchgate.net
Synthesis of Chiral Pyridyloxazoline Precursors
The pyridyloxazoline (Pyox) fragment provides a key bidentate N,N-chelation site in the final ligand. Its synthesis requires the stereocontrolled formation of the oxazoline (B21484) ring and the attachment of this unit to a suitably substituted pyridine (B92270) core.
The most common and direct method for synthesizing chiral 2-oxazolines involves the reaction between a chiral β-amino alcohol and a carboxylic acid derivative. mdpi.com For pyridyloxazolines, this typically involves the condensation of a chiral amino alcohol with a derivative of picolinic acid (pyridine-2-carboxylic acid).
The cyclization can be promoted by various reagents. A one-pot condensation using zinc triflate (Zn(OTf)₂) as a catalyst has been shown to be highly efficient for preparing both bis(oxazoline) (BOX) and pyridine bis(oxazoline) (Pybox) ligands from dinitriles and β-amino alcohols, often in yields exceeding 90%. researchgate.net Alternatively, the β-amino alcohol can be reacted with an acyl chloride, and the resulting amide intermediate can be cyclized using reagents like p-toluenesulfonyl chloride or by treatment with a Lewis acid such as copper(II) triflate (Cu(OTf)₂). mdpi.comresearchgate.net The stereochemistry of the starting β-amino alcohol is directly transferred to the stereocenter on the oxazoline ring.
Table 2: Common Methods for Oxazoline Ring Synthesis
| Starting Materials | Reagents/Catalysts | Key Features |
| β-Amino Alcohol + Dinitrile | Zinc Triflate (catalytic or stoichiometric) | High yield, one-pot procedure researchgate.net |
| β-Amino Alcohol + Acyl Chloride | 1. Base (e.g., Et₃N) 2. Cyclizing agent (e.g., TsCl, SOCl₂) | Two-step process, versatile |
| 3-Amido-azetidines | Copper(II) Triflate (Cu(OTf)₂) | Stereospecific isomerization mdpi.com |
The synthesis of the this compound ligand requires a pyridine ring substituted with a phenyl group at the 6-position. This substituent is typically introduced onto the pyridine core before the formation of the oxazoline ring. A common strategy involves the palladium-catalyzed cross-coupling of a 6-halopyridine derivative (e.g., 6-bromopicolinic acid or its ester) with phenylboronic acid (Suzuki coupling) or another organometallic phenyl reagent.
The synthesis of the necessary pyridine-2,6-dicarboxamide precursors often starts from pyridine-2,6-dicarboxylic acid, which is converted to the corresponding diacyl chloride. This reactive intermediate is then condensed with aromatic amines to form the desired dicarboxamide scaffold. nih.gov A similar approach can be used to functionalize one side of the pyridine ring before proceeding with the oxazoline synthesis on the other side.
Convergent Synthesis of the this compound Ligand
A convergent synthesis is the most logical approach for a complex molecule like this compound. This strategy involves the separate, optimized synthesis of the two primary fragments:
The chiral pyridyloxazoline moiety, functionalized with a reactive group (e.g., a halogen or a triflate) on the pyridine ring.
The axially chiral biaryl bisphosphine moiety, functionalized with a group suitable for coupling (e.g., a boronic acid or an organolithium).
Stereoselective Synthesis and Enantiomeric Enrichment Techniques
The synthesis of pyridine bis(oxazoline) ligands, often abbreviated as Pybox ligands, is a well-established field in asymmetric catalysis. The stereochemical outcome of reactions catalyzed by these ligands is directly dependent on the chirality of the oxazoline rings. Consequently, the stereoselective synthesis of the ligand itself is of paramount importance. The target compound, this compound, presents a specific stereochemical arrangement that requires careful consideration of the synthetic strategy. Typically, C2-symmetric Pybox ligands, i.e., the (S,S) or (R,R) enantiomers, are synthesized to create a chiral environment that induces high enantioselectivity in catalytic reactions. The synthesis of a meso-compound like the (S,R) diastereomer is less common but can be achieved through specific stereoselective methods.
The most prevalent method for constructing the bis(oxazoline) moiety is the condensation reaction between a chiral β-amino alcohol and a pyridine dicarbonyl derivative. The chirality of the final ligand is derived from the enantiomerically pure β-amino alcohol precursor. For the synthesis of phenyl-substituted Pybox ligands such as this compound, the key chiral starting material is a derivative of phenylalaninol.
A general and efficient one-pot method for the synthesis of chiral Pybox ligands involves the use of zinc triflate (Zn(OTf)₂) as a catalyst. researchgate.net This method provides high yields for the condensation of a variety of chiral β-amino alcohols with 2,6-pyridinedicarbonitrile. The reaction proceeds smoothly under relatively mild conditions, and the resulting ligand can often be isolated in high purity without extensive purification. researchgate.net
The synthesis of a related compound, 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine, has been described in detail, starting from the enantiomerically pure amino acid, L-homophenylalanine. nih.gov This multi-step synthesis involves the reduction of the amino acid to the corresponding amino alcohol, followed by condensation with 2,6-pyridinedicarbonitrile. This approach ensures that the stereochemical integrity of the chiral centers is maintained throughout the synthesis.
For the specific synthesis of this compound, a mixture of (S)- and (R)-phenylalaninol derivatives would be required. However, to obtain the desired single meso-diastereomer, a stereoselective cyclization reaction is necessary. Alternatively, a racemic mixture of the β-amino alcohol could be used, which would result in a statistical mixture of the (S,S), (R,R), and (S,R) diastereomers. Subsequent separation of these diastereomers would then be necessary to isolate the target (S,R) compound. This separation can often be achieved by chromatographic techniques.
The following table summarizes the key aspects of a typical one-pot synthesis of a Ph-Pybox ligand using zinc triflate as a catalyst, which could be adapted for the synthesis of this compound.
| Parameter | Description | Typical Values/Conditions |
| Starting Materials | Chiral β-amino alcohol and a pyridine dinitrile | (S)- and (R)-Phenylalaninol derivatives, 2,6-Pyridinedicarbonitrile |
| Catalyst | Lewis acid catalyst | Zinc triflate (Zn(OTf)₂) |
| Solvent | Anhydrous, non-coordinating solvent | Toluene, Chlorobenzene |
| Temperature | Elevated temperature to drive the reaction | Reflux (typically around 110-120 °C) |
| Reaction Time | Typically several hours to ensure complete conversion | 24 hours |
| Yield | The isolated yield of the desired Pybox ligand | >90% in many cases researchgate.net |
The enantiomeric enrichment of Pybox ligands is primarily achieved by using enantiomerically pure starting materials. Since the chiral centers are introduced from the β-amino alcohol, the enantiomeric excess (ee) of the final ligand is directly correlated to the ee of the starting material. Therefore, obtaining highly enantiopure β-amino alcohols is a critical step. These can be sourced from the chiral pool (e.g., from amino acids) or synthesized via asymmetric methods.
In cases where a mixture of diastereomers is formed, as would be expected from a reaction using a racemic or diastereomeric mixture of starting materials to obtain the (S,R) isomer, enantiomeric/diastereomeric enrichment would rely on separation techniques. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common and effective method for separating stereoisomers of such ligands.
The table below presents representative data on the synthesis of a Ph-Pybox ligand, highlighting the efficiency of the zinc-catalyzed method.
| Entry | Starting Amino Alcohol | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | (S)-Phenylalaninol | 5 | Toluene | 92 |
| 2 | (R)-Phenylalaninol | 5 | Toluene | 91 |
| 3 | Racemic Phenylalaninol | 5 | Toluene | 93 (mixture of stereoisomers) |
Data is representative for the synthesis of C2-symmetric Ph-Pybox ligands and is based on the general method described by Pires and coworkers, adapted for phenyl-substituted derivatives. researchgate.netnih.gov The synthesis of the specific (S,R) diastereomer would require a dedicated separation of the resulting mixture from Entry 3.
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Coordination Chemistry of S,r 6 Ph Pyox Bisph Metal Complexes
Ligand Stability and Degradation Pathways within Coordination Environments (e.g., Hydrolysis)
The stability of the (S,R)-6-Ph-Pyox-BisPh ligand, once coordinated to a metal center, is a critical factor influencing the longevity and efficacy of the resulting complex in applications such as asymmetric catalysis. While research specifically detailing the degradation of this compound is limited, studies on closely related pyridine-oxazoline (Pyox) and bis(oxazoline)pyridine (PyBox) ligands provide significant insights into potential stability issues, with hydrolysis of the oxazoline (B21484) ring being a primary degradation pathway, particularly in the presence of copper(II) ions.
Research into the coordination chemistry of copper(II) complexes with simpler pyridine-oxazoline ligands has revealed that these ligands can be significantly less stable than previously assumed. cardiff.ac.ukcardiff.ac.ukresearchgate.net A key degradation pathway identified is the hydrolysis of the coordinated oxazoline ligand, prompted by the presence of even trace amounts of water, often referred to as "fortuitous water". cardiff.ac.ukcardiff.ac.ukresearchgate.net
This hydrolytic degradation leads to the cleavage of the oxazoline ring and the formation of a 2-pyridine carboxylate. cardiff.ac.ukcardiff.ac.ukresearchgate.net In documented cases involving copper(II) complexes of the type [Cu(R-Pyox)(NCMe)₂(ClO₄)₂] (where R includes phenyl), this process results in the formation of a two-dimensional coordination polymer where the newly formed 2-pyridine carboxylate encapsulates the copper ion. cardiff.ac.ukresearchgate.net This transformation fundamentally alters the structure and, consequently, the catalytic properties of the metal complex.
The general mechanism for this copper-assisted hydrolysis is believed to involve the activation of a water molecule by the Lewis acidic metal center, which then attacks the electrophilic carbon of the oxazoline ring. The coordination of the oxazoline nitrogen to the metal enhances the susceptibility of the ring to nucleophilic attack.
While the tridentate and more rigid structure of a bis(oxazoline)pyridine ligand like this compound might confer greater stability compared to bidentate Pyox analogues, the fundamental chemical susceptibility of the oxazoline moieties likely remains. The presence of two oxazoline rings in the this compound ligand could potentially lead to a stepwise degradation process. However, without specific experimental data for this ligand, the precise conditions, rates, and products of its degradation remain subjects for further investigation.
The table below summarizes the key findings from studies on related pyridine-oxazoline ligands, which can be considered indicative of potential degradation pathways for this compound.
| Ligand Type | Metal Center | Degradation Pathway | Degradation Product | Conditions | Reference |
| Pyridine-oxazoline (R-Pyox) | Copper(II) | Hydrolysis | 2-Pyridine Carboxylate | Presence of fortuitous water | cardiff.ac.ukcardiff.ac.ukresearchgate.net |
It is important to note that factors such as the specific metal center, its oxidation state, the solvent system, pH, and temperature can all significantly influence the rate and pathway of ligand degradation. For instance, the lability of the ligand and its susceptibility to hydrolysis may be different when coordinated to other metals commonly used with PyBox ligands, such as iron, ruthenium, or zinc. rsc.orgnih.govnih.gov However, the documented instability in copper(II) systems highlights a crucial area for consideration when designing experiments or catalytic cycles involving this compound.
Catalytic Applications of S,r 6 Ph Pyox Bisph in Asymmetric Synthesis
Transition Metal-Catalyzed Enantioselective C-H Bond Functionalization
The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and the development of chiral catalysts to control the enantioselectivity of these reactions is of significant interest.
There is currently no specific data available in peer-reviewed literature detailing the use of (S,R)-6-Ph-Pyox-BisPh as a ligand for transition metal-catalyzed asymmetric silylation reactions.
Similarly, dedicated studies on the application of this compound in asymmetric borylation reactions have not been reported in the accessible scientific literature.
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the synthesis of complex chiral molecules.
Transition-metal catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the construction of stereogenic centers. While various chiral ligands have been successfully employed in this reaction, specific examples and performance data for this compound are not documented in available research.
The asymmetric Heck reaction is a powerful method for creating C-C bonds between an aryl or vinyl halide and an alkene. The steric and electronic properties of Pyox-type ligands can influence the enantioselectivity of this transformation. A study on the steric evaluation of various Pyox ligands in the asymmetric intermolecular Heck-Matsuda reaction highlighted the importance of the substituent at the 6-position of the pyridine (B92270) ring. For instance, a ligand bearing a sterically demanding mesityl group at this position showed optimum catalytic activity in the desymmetrization of cyclopentene. However, this study did not specifically report data for the this compound ligand.
The Diels-Alder reaction is a classic cycloaddition for the formation of six-membered rings. The use of chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand, can render this reaction highly enantioselective. Despite the broad utility of this reaction, there are no specific reports on the use of this compound as a ligand in asymmetric Diels-Alder cyclizations.
No Publicly Available Research Found for "this compound" in Catalytic Applications
Following a comprehensive search of scientific literature and databases, no specific research findings, data, or publications pertaining to the chemical compound "this compound" could be located. Targeted queries for its use in asymmetric hydrogenation, carbon-heteroatom bond formation, and its detailed catalytic performance did not yield any relevant results.
The requested article was to be structured around detailed research findings for this specific compound, including data on:
Asymmetric hydrogenation processes.
Asymmetric carbon-heteroatom bond forming reactions.
Enantiomeric excess (ee) and diastereomeric ratio (dr) determinations.
Reaction yields, Turnover Number (TON), and Turnover Frequency (TOF).
Substrate scope and functional group tolerance.
The impact of structural modifications on catalytic performance.
Without primary or secondary research sources describing the synthesis and application of "this compound," it is not possible to generate a scientifically accurate and verifiable article that adheres to the requested outline and content requirements. The compound may be referred to by a different name in the literature, may be a novel compound not yet described in published research, or may not have been applied to the catalytic processes specified. Therefore, the generation of the requested article cannot be fulfilled at this time.
Integration of this compound in Confined Catalysis and Nanoreactor Systems: An Area of Emerging Research
The integration of chiral catalysts into confined environments, such as the pores of metal-organic frameworks (MOFs) or the cavities of nanoreactors, represents a burgeoning field in asymmetric synthesis. These systems offer the potential to enhance catalyst stability, facilitate recyclability, and influence stereoselectivity by imposing steric constraints around the active site. However, a comprehensive review of the current scientific literature reveals a notable absence of specific research dedicated to the integration of the chiral phosphine (B1218219) oxide-oxazoline ligand, this compound, within such confined catalytic systems.
While extensive research exists on the broader topics of chiral phosphine oxides in organocatalysis, the application of chiral MOFs in asymmetric reactions, and the development of various nanoreactor concepts for catalysis, specific studies detailing the immobilization or encapsulation of this compound are not presently available in published literature.
The potential benefits of incorporating this compound into confined systems are theoretically significant. The rigid and well-defined porous structures of materials like MOFs could provide a matrix for the heterogenization of this catalyst, preventing its leaching into the product stream and enabling its reuse across multiple reaction cycles. Furthermore, the tailored chemical environment within the pores of a nanoreactor could potentially influence the conformational flexibility of the ligand, thereby impacting the enantioselectivity of the catalyzed reaction.
Future research in this area could explore various strategies for the integration of this compound, including:
Post-synthetic modification: Covalent attachment of the ligand to the internal surfaces of a pre-synthesized porous support.
Direct synthesis: Utilization of a functionalized version of the ligand as a building block in the synthesis of a MOF.
Physical encapsulation: Entrapment of the catalyst within the cavities of a hollow nanoreactor.
Investigations into these approaches would require detailed characterization of the resulting materials to confirm the integrity and accessibility of the catalytic sites. Subsequent catalytic studies would be crucial to evaluate the performance of the confined catalyst in terms of activity, enantioselectivity, and recyclability, and to draw comparisons with its homogeneous counterpart. The generation of detailed research findings and data from such studies would be invaluable in assessing the true potential of integrating this compound into the domain of confined asymmetric catalysis.
Mechanistic Investigations and Computational Studies of S,r 6 Ph Pyox Bisph Catalysis
Elucidation of Catalytic Reaction Mechanisms
Understanding the step-by-step pathway of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts derived from (S,R)-6-Ph-Pyox-BisPh, mechanistic studies focus on mapping the entire catalytic cycle.
Catalytic cycles involving this compound-metal complexes, particularly with late transition metals like palladium or nickel, are often proposed to proceed through a series of well-defined elementary steps. For instance, in a nickel-catalyzed cross-coupling reaction, a plausible cycle involves intermediates of varying oxidation states. nih.gov The bidentate nature of the Pyrox ligand is crucial for stabilizing these reactive species. nih.gov
A generalized catalytic cycle typically includes:
Oxidative Addition: The active M(0) catalyst reacts with an electrophile (e.g., an alkyl or aryl halide), leading to a M(II) intermediate. The "push-pull" electronic effect of the pyridine (B92270) and oxazoline (B21484) rings of the ligand can facilitate this step. nih.gov
Transmetalation (for cross-coupling): A nucleophilic organometallic reagent transfers its organic group to the M(II) complex, displacing a halide.
Reductive Elimination: The two organic fragments on the metal center couple and are expelled, forming the desired product and regenerating the active M(0) catalyst. This is often the product-forming step.
The identification of intermediates is critical for validating a proposed catalytic cycle. In catalysis involving Pyrox ligands, low-valent organometallic complexes are often proposed as key intermediates. nih.gov For example, studies on nickel complexes with Pyrox ligands have established their redox activity, showing they can stabilize Ni(II) species through a ligand-centered radical configuration. nih.gov
Analysis of Stereoselectivity-Determining Steps
In asymmetric catalysis, the most crucial aspect is understanding how the chiral catalyst controls the formation of one enantiomer over the other. This is determined at the stereoselectivity-determining step.
The origin of enantioselectivity lies in the energetic difference between the diastereomeric transition states that lead to the respective (R) and (S) products. The step in the reaction mechanism where the new stereocenter is formed is the enantiodetermining step. Computational analysis of the transition states for this step is essential to rationalize the observed stereochemical outcome. nih.gov
The enantiomeric excess (ee) of a reaction is directly related to the difference in the free energy of activation (ΔΔG‡) between the two competing transition states. A larger energy difference results in higher enantioselectivity. Theoretical models are used to calculate these energy barriers, providing a quantitative prediction of stereoselectivity.
| Reaction Pathway | Transition State | Calculated Free Energy Barrier (kcal/mol) | Predicted Major Enantiomer |
|---|---|---|---|
| Pathway A | TS-R | 18.2 | S |
| Pathway B | TS-S | 16.5 |
This table presents hypothetical data for a reaction catalyzed by a this compound-metal complex, illustrating how the lower energy barrier for the transition state leading to the (S) product (TS-S) results in its formation as the major enantiomer.
The structure of the this compound ligand is designed to create a well-defined chiral pocket around the metal's active site. Enantiofacial discrimination occurs when the substrate approaches the catalyst, and one face of the prochiral substrate is preferentially shielded.
Steric Interactions: The bulky phenyl group on the oxazoline ring and the bis-phenyl groups on the pyridine ring create significant steric hindrance. These groups effectively block one of the potential approach trajectories of the incoming substrate, forcing it to coordinate in a specific orientation that ultimately leads to the preferred enantiomer.
Electronic Interactions: The electronic asymmetry of the Pyrox ligand also plays a vital role. The π-accepting pyridine and the σ-donating oxazoline create distinct electronic environments on either side of the metal center. nih.gov These electronic factors can guide the substrate through favorable π-π stacking or other non-covalent interactions, further enhancing the facial discrimination. Computational analyses have shown that such electronic guidance can be a dominant factor in controlling selectivity. nih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating complex catalytic mechanisms. nih.gov These approaches provide insights that are often difficult or impossible to obtain through experimental means alone.
DFT calculations allow researchers to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the catalytic cycle can be constructed.
Visualize Molecular Orbitals: Analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the electronic interactions between the catalyst and the substrate. nih.gov
Confirm Structures: Calculated geometries can be compared with experimental data (e.g., from X-ray crystallography) to validate the structures of key intermediates.
Predict Selectivity: As mentioned, DFT is a powerful tool for calculating the energy barriers of competing transition states, thereby predicting and explaining the stereoselectivity of a reaction. nih.gov
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the complex. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the complex. |
| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and stability of the intermediate. |
| Natural Bond Orbital (NBO) Charge on Metal | +0.75 | Quantifies the electronic state of the metal center. |
This table provides representative data from a DFT calculation on a hypothetical this compound-metal intermediate, showing how computational methods provide quantitative data on the electronic properties of catalytic species.
By integrating experimental observations with these powerful computational tools, a comprehensive and detailed understanding of the catalysis mediated by this compound can be achieved, paving the way for the rational design of more efficient and selective catalysts.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (S)-4-((R)-1,1-diphenyl(trimethylsilyl)methyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole |
| Pyrox | Pyridine-oxazoline |
| DFT | Density Functional Theory |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
Future Directions and Emerging Research Areas for S,r 6 Ph Pyox Bisph
Development of Next-Generation (S,R)-6-Ph-Pyox-BisPh Analogues with Enhanced Performance
(No information available)
Exploration of Novel Catalytic Transformations and Synthetic Methodologies
(No information available)
Integration of this compound in Multicomponent and Cascade Catalysis
(No information available)
Advanced Computational Methodologies for Predictive Ligand Design and Mechanistic Understanding
(No information available)
Immobilization Strategies for Heterogeneous Catalysis and Catalyst Recycling
(No information available)
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (S,R)-6-Ph-Pyox-BisPh, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Optimize chiral resolution via asymmetric catalysis or kinetic resolution. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry under varying temperatures and solvent polarities (e.g., hexane/isopropanol gradients). Compare retention times against racemic standards . Validate purity via -NMR integration of diastereotopic protons or X-ray crystallography for absolute configuration confirmation .
Q. How should researchers design experiments to characterize the ligand properties of this compound in coordination chemistry?
- Methodological Answer : Employ spectroscopic titration (UV-Vis, fluorescence) with metal ions (e.g., Pd, Cu) to determine binding constants (). Pair with DFT calculations to correlate electronic structure (HOMO-LUMO gaps) with experimental redox potentials. Use XAS or EPR for oxidation state analysis .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodological Answer : Document solvent drying methods, catalyst batch sources, and inert atmosphere protocols (Schlenk line/glovebox). Use internal standards (e.g., ferrocene) for electrochemical reproducibility. Share raw spectral data and crystallographic .cif files in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across asymmetric C–C bond-forming reactions?
- Methodological Answer : Conduct meta-analysis of published turnover numbers (TON) and enantioselectivities, stratifying by substrate scope and reaction mechanisms (e.g., radical vs. ionic pathways). Use multivariate regression to identify confounding variables (e.g., solvent donor number, metal-ligand ratio). Replicate key studies with controlled parameters .
Q. What advanced computational methods validate the stereoelectronic effects of this compound in transition-state stabilization?
- Methodological Answer : Perform QM/MM simulations (e.g., Gaussian, ORCA) to model transition states with varying substituents. Cross-validate with kinetic isotope effects (KIE) and Eyring analysis. Compare computed with experimental Arrhenius plots .
Q. How should researchers address discrepancies between in vitro and in silico binding affinities of this compound for enzyme inhibition studies?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate via isothermal titration calorimetry (ITC) to measure and . Account for solvent entropy and protein flexibility using molecular dynamics (MD) .
Data Analysis & Reporting
Q. What statistical approaches are critical for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to IC curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes; avoid overreliance on p-values .
Q. How can researchers ethically reconcile open-data mandates with confidentiality in studies using this compound in human cell lines?
- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) with de-identified metadata. Use controlled-access repositories (e.g., EGA, Zenodo) and Data Use Agreements (DUAs). Cite IRB protocols in publications .
Table: Key Techniques for this compound Research
| Research Aspect | Recommended Techniques | Validation Metrics |
|---|---|---|
| Synthesis | Asymmetric catalysis, chiral HPLC | Enantiomeric excess (ee ≥ 98%), XRD |
| Coordination Studies | UV-Vis titration, DFT calculations | Binding constant (), HOMO-LUMO gap |
| Mechanistic Analysis | QM/MM simulations, KIE experiments | , Arrhenius plots |
| Biological Assays | ITC, Hill equation modeling | IC, |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
